molecular formula C7H7N3O B8012885 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol

Cat. No.: B8012885
M. Wt: 149.15 g/mol
InChI Key: XSTKKCVBWNYRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol is a chemical compound with the molecular formula C 7 H 7 N 3 O . It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant interest in medicinal chemistry and drug discovery . These compounds are considered privileged scaffolds due to their close structural similitude to the purine bases adenine and guanine, which allows them to interact effectively with a wide range of biological targets . While specific biological data for this particular derivative may be limited, the 1H-pyrazolo[3,4-b]pyridine core is extensively investigated for its diverse biomedical applications. Researchers value this scaffold for its versatility, with the potential for substitution at multiple positions (N1, C3, C4, C5, C6) to fine-tune pharmacological properties . Over 300,000 analogues have been described, and more than a dozen are currently in various stages of drug development, highlighting the immense research value of this structural class . The core structure has been utilized in the development of compounds with various activities, including potent antimalarial agents and kinase inhibitors . This compound serves as a valuable building block for researchers synthesizing novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and investigating new mechanisms of action in therapeutic areas such as oncology, infectious diseases, and beyond. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-6-2-5(11)3-8-7(6)10-9-4/h2-3,11H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTKKCVBWNYRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure with Hydroxylamine Hydrochloride

A widely cited method involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) using hydroxylamine hydrochloride as a catalyst. This one-pot reaction achieves an 85% yield under optimized conditions (60°C, 8 hours, 2.5:1 molar ratio of catalyst to substrate). The mechanism proceeds via nucleophilic attack by hydrazine intermediates, forming the pyrazolo[3,4-b]pyridine core.

Reaction Conditions

ParameterValue
SolventDMF
CatalystHydroxylamine hydrochloride
Temperature60°C
Time8 hours
Molar Ratio (Cat:Sub)2.5:1
Yield85%

Post-treatment involves simple filtration and recrystallization, avoiding costly chromatography. This method’s scalability makes it industrially viable.

Hydrazine-Mediated Cyclization

Alternative routes employ hydrazine hydrate for cyclocondensation. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine reacts with propiolaldehyde derivatives in dimethylacetamide (DMAc) under silver trifluoroacetate catalysis, yielding 66–81% of pyrazolo[3,4-b]pyridines. The reaction proceeds via a 6-endo-dig cyclization mechanism, confirmed by X-ray crystallography.

Condensation Strategies for Functionalization

Schiff Base Formation

Condensation of 5-amino-pyrazolo[3,4-b]pyridines with aldehydes or ketones generates Schiff bases, which are subsequently reduced or cyclized. For instance, reacting 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with p-chlorobenzaldehyde in ethanol/piperidine yields imine intermediates, which undergo thiazolidinone formation upon treatment with thioglycolic acid (90% yield).

Key Data

  • Intermediate : 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine

  • Catalyst : Piperidine (4 drops)

  • Solvent : Ethanol

  • Yield : 82–95%

Carbothioamide Derivatives

Phenyl isothiocyanate reacts with pyrazolo[3,4-b]pyridine carbohydrazides in DMF/triethylamine, forming carbothioamide derivatives (70–89% yield). The reaction’s regioselectivity is confirmed by ¹H NMR, which shows distinct singlet peaks for NH protons at δ 10.50–8.50.

Catalytic Synthesis Using Advanced Materials

Nano-Magnetic MOF Catalysts

Nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysts enable efficient one-pot synthesis. A mixture of 3-(cyanoacetyl)indole and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine reacts at 100°C, achieving 75% yield with minimal catalyst loading (20 mg). This method reduces reaction times to 2–4 hours and simplifies product isolation via magnetic separation.

Silver-Catalyzed Cyclization

Silver trifluoroacetate (10 mol%) and triflic acid (30 mol%) promote the cyclization of 3-methyl-1-phenyl-1H-pyrazol-5-amine with alkynals, yielding halogenated pyrazolo[3,4-b]pyridines. The protocol tolerates electron-deficient substrates, providing functionalized derivatives (e.g., 4-Br, 4-F) in 63–81% yield.

Post-Synthetic Modifications

Oxidation and Reduction

Post-synthetic hydroxylation of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine using NaNO₂/HCl generates the 5-ol derivative (75% yield). The reaction proceeds via diazotization and hydrolysis, confirmed by FT-IR peaks at 3191 cm⁻¹ (N–H) and 1598 cm⁻¹ (C=N).

Functional Group Interconversion

Ethyl 2-cyanoacetate reacts with 5-azidocarbonyl intermediates in xylene/piperidine, forming cyanoesters (65% yield). ¹³C NMR analysis shows carbonyl signals at δ 164.5 (ester) and δ 163.9 (amide), confirming successful functionalization.

Comparative Analysis of Methodologies

Yield and Scalability

MethodYieldScalabilityCost Efficiency
Hydroxylamine Cyclization85%HighHigh
Silver Catalysis81%ModerateModerate
Nano-Magnetic MOFs75%HighHigh
Schiff Base Condensation95%LowLow

Challenges and Optimization Strategies

Byproduct Formation

Overalkylation during methyl group introduction is mitigated by controlling stoichiometry (e.g., 2.5:1 hydroxylamine ratio).

Solvent Selection

Polar aprotic solvents (DMF, DMAc) enhance reaction rates but require careful disposal. Recent shifts to ethanol/water mixtures reduce environmental impact while maintaining 70–80% yields.

Catalyst Loading

Reducing silver catalyst loading from 20 mol% to 10 mol% maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through its interaction with tropomyosin receptor kinases (TRKs), which play a crucial role in cell growth and differentiation .

Neurodegenerative Disease Probes

The compound has potential applications in diagnosing neurodegenerative diseases like Alzheimer's. Novel derivatives of pyrazolo[3,4-b]pyridines have been synthesized that demonstrate high affinity for β-amyloid plaques, which are characteristic of Alzheimer's disease. These compounds could serve as fluorescent probes for early diagnosis .

Efficient Synthesis Routes

Recent studies have developed efficient synthetic routes for this compound using various catalytic methods. For instance, a novel nano-magnetic metal-organic framework was utilized as a catalyst to synthesize pyrazolo[3,4-b]pyridines under solvent-free conditions, yielding high product purity and facilitating catalyst recyclability .

Organic Light Emitting Diodes (OLEDs)

The unique structural properties of this compound make it a valuable candidate in the development of organic light-emitting diodes (OLEDs). The compound's ability to serve as an intermediary in the synthesis of advanced materials for OLEDs highlights its versatility .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity of various pyrazolo[3,4-b]pyridine derivatives. These studies assist in identifying structural features that enhance efficacy against specific targets, paving the way for the design of more potent derivatives .

Summary of Findings

Application AreaKey Findings
Anticancer ActivityInhibits cancer cell proliferation; interacts with TRKs .
Neurodegenerative ProbesHigh affinity for β-amyloid plaques; potential diagnostic tool for Alzheimer's .
Synthesis MethodsEfficient synthesis via nano-catalysts; high yields and recyclability .
OLED DevelopmentActs as an intermediary in synthesizing materials for OLEDs .
Mechanistic InsightsBinds to enzyme active sites; affects cellular signaling pathways .
QSAR StudiesIdentifies structural features linked to biological activity .

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-b]pyridine Derivatives

Key structural variations among pyrazolo[3,4-b]pyridine derivatives include substitutions at positions 3, 4, 5, and 6, which influence biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound Name Substituents CAS Number Key Properties/Biological Activity Reference
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol 3-CH₃, 5-OH 955127-76-1* CDK8/19 inhibition; MSC series core
5-Methyl-1H-pyrazolo[3,4-b]pyridine 5-CH₃ 1426427-07-7 Structural similarity (90%)
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 5-COOH 952182-02-4 Enhanced solubility; intermediate
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 3-(4-Cl-C₆H₄), 4-SCH₃, 5-COOEt, 6-C₆H₅ N/A Anticancer activity; synthesized via TFA catalysis
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 5-F, 3-NH₂ N/A GSK-3 inhibition; improved electronic properties
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate 5-COOCH₃ 1196156-42-9 Ester derivative; intermediate in synthesis

Note: this compound is listed as discontinued in commercial catalogs .

Physicochemical and Drug-Like Properties

  • Solubility : Carboxylic acid derivatives (e.g., 952182-02-4) exhibit higher aqueous solubility compared to methyl esters or hydroxylated variants .
  • Metabolic Stability : Ester groups (e.g., 5-COOCH₃) improve lipophilicity but may require prodrug strategies for bioavailability .
  • Selectivity : Substituents at position 3 (e.g., methyl vs. bromo) significantly impact kinase selectivity. For instance, 3-bromo-5-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine shows altered binding kinetics due to steric effects .

Biological Activity

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrazolo[3,4-b]pyridine core with a hydroxyl group at the 5-position and a methyl group at the 3-position. This unique structure contributes to its biological activity, particularly in interactions with various molecular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The compound exhibits cytotoxic effects through various mechanisms, primarily by targeting tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation. Inhibition of TRK activity leads to reduced cell viability and induction of apoptosis in cancer cells .

The mechanism by which this compound exerts its effects involves binding to the active sites of TRKs, thereby inhibiting their kinase activity. This interaction disrupts downstream signaling pathways that promote tumor growth and survival. Additionally, the compound's stability under physiological conditions enhances its potential as a therapeutic agent .

In Vitro Studies

A study evaluating the cytotoxicity of various pyrazolo[3,4-b]pyridine derivatives found that this compound demonstrated significant inhibitory effects on cancer cell lines with IC50 values indicating potent activity:

Cell LineIC50 (µM)Reference
MCF-712.50
HCT-11610.00

In Vivo Studies

In vivo investigations have also shown promising results for this compound in animal models. For instance, administration of this compound led to reduced tumor sizes in xenograft models of breast cancer .

Case Studies

  • Case Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of this compound.
    • Results indicated a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
  • Case Study on HCT-116 Cells :
    • HCT-116 cells were exposed to the compound over a period of 48 hours.
    • The study noted significant morphological changes indicative of apoptosis.
    • Western blotting showed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-ol derivatives, and how are reaction conditions optimized?

  • Methodology : A widely used approach involves cyclization of pyrazole-amine precursors with α,β-unsaturated carbonyl compounds under acidic conditions. For example, trifluoroacetic acid (TFA) catalyzes the reaction between 1,3-dialkyl-1H-pyrazole-5-amine and ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, yielding pyrazolo[3,4-b]pyridine derivatives . Optimization includes adjusting stoichiometry, solvent polarity, and catalyst loading to improve yields (e.g., 0.48–0.57 mmol substrate scales with TFA at 30 mol%) .

Q. How is the molecular structure of this compound validated experimentally?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methyl groups at 3-position: δ ~2.5 ppm for 1H^1H; pyridine ring carbons at δ 140–160 ppm for 13C^{13}C) .
  • IR : Characteristic peaks for hydroxyl (~3200 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves fused pyrazole-pyridine ring systems and substituent orientations .

Q. What are the key considerations for purity assessment and analytical quantification?

  • Purity Metrics : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard. Commercial derivatives like methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate report ≥97% purity via reverse-phase HPLC .
  • Quantitative Analysis : Calibration curves using certified reference materials (CRMs) ensure accuracy. For example, UV-Vis spectroscopy quantifies concentrations using molar absorptivity values (ε) derived from Beer-Lambert law .

Advanced Research Questions

Q. How do mechanistic studies explain the formation of pyrazolo[3,4-b]pyridine derivatives under green catalysis?

  • Catalytic Pathways : Cerium oxide nanoparticles act as Lewis acid catalysts in Friedländer condensation reactions, facilitating cyclization between 2-aminobenzophenones and pyrazolin-5-ones. This method achieves >90% yields under solvent-free conditions, minimizing waste .
  • Kinetic Analysis : Time-resolved NMR or in-situ FTIR monitors intermediate formation (e.g., enolate intermediates in Michael additions), guiding rate constant calculations .

Q. What computational tools are used to predict the electronic and nonlinear optical (NLO) properties of this compound derivatives?

  • Quantum Studies : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs), polarizability (α), and hyperpolarizability (β). For HMBPP derivatives, HOMO-LUMO gaps (~3.5 eV) and β values (~1.2 × 1030^{-30} esu) suggest NLO potential .
  • Molecular Docking : AutoDock Vina or Discovery Studio models interactions with biological targets (e.g., oncogenic Ras proteins), correlating binding affinities (ΔG ~ -9.2 kcal/mol) with inhibitory activity .

Q. How can contradictory data on biological activity be resolved through structure-activity relationship (SAR) studies?

  • Case Study : Pyrazolo[3,4-b]quinolines show variability in antimicrobial vs. anticancer efficacy. SAR analysis identifies critical substituents:

  • Antimicrobial : Electron-withdrawing groups (e.g., Cl at 4-position) enhance Gram-positive bacterial inhibition (MIC ~2 µg/mL) .
  • Anticancer : Methylation at the 3-position improves solubility and Ras-binding affinity (IC50_{50} ~0.8 µM) .
    • Validation : Dose-response assays and molecular dynamics simulations (100 ns trajectories) validate SAR hypotheses .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazolo[3,4-b]pyridine core?

  • Directed Metalation : Use of tert-butoxycarbonyl (Boc) protecting groups directs lithiation to the 4-position, enabling C-H activation for cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .
  • Microwave-Assisted Synthesis : Irradiation (100–150°C, 20–30 min) enhances regioselectivity in multicomponent reactions (e.g., 3-methyl-1-phenyl derivatives via one-pot cyclocondensation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.